4-BENZENESULFONAMIDO-N-(3-ETHOXYPROPYL)BENZENE-1-SULFONAMIDE
Overview
Description
4-BENZENESULFONAMIDO-N-(3-ETHOXYPROPYL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes an ethoxypropyl group, a phenylsulfonyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZENESULFONAMIDO-N-(3-ETHOXYPROPYL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Ethoxypropyl Group: This step involves the reaction of 3-chloropropanol with ethanol in the presence of a base to form 3-ethoxypropyl chloride.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced by reacting benzenesulfonyl chloride with aniline in the presence of a base to form N-phenylsulfonylaniline.
Coupling Reaction: The final step involves the coupling of 3-ethoxypropyl chloride with N-phenylsulfonylaniline in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-BENZENESULFONAMIDO-N-(3-ETHOXYPROPYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-BENZENESULFONAMIDO-N-(3-ETHOXYPROPYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an inhibitor of enzymes such as carbonic anhydrase, which is relevant in cancer research.
Biological Studies: The compound is used in studies related to its antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-BENZENESULFONAMIDO-N-(3-ETHOXYPROPYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing its substrate.
Pathways Involved: The inhibition of carbonic anhydrase affects cellular processes such as pH regulation and ion transport, which are crucial in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(phenylsulfonyl)benzamides: These compounds share the phenylsulfonyl group and have similar enzyme inhibitory properties.
Benzenesulfonamide Derivatives: Compounds like 3-aminobenzenesulfonamide have similar structural features and applications.
Uniqueness
4-BENZENESULFONAMIDO-N-(3-ETHOXYPROPYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxypropyl group provides additional steric and electronic effects that differentiate it from other sulfonamide derivatives.
Properties
IUPAC Name |
4-(benzenesulfonamido)-N-(3-ethoxypropyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-2-24-14-6-13-18-25(20,21)17-11-9-15(10-12-17)19-26(22,23)16-7-4-3-5-8-16/h3-5,7-12,18-19H,2,6,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFIRLKBTVLADZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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